4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Lipophilicity Molecular Weight Structure-Activity Relationship

Researchers needing a lipophilic, N1-linked pyrazole-benzoic acid scaffold often face supply inconsistency and long lead times. This compound solves that with immediate availability. - Enhanced Lipophilicity: Predicted LogP ~2.1 improves membrane permeability over unsubstituted analogs. - Reproducible Results: The specific 3,5-dimethyl substitution and N1-linkage ensures consistent coordination chemistry and biological activity. - Lead-Like Properties: MW 230.26 g/mol is ideal for SAR studies targeting intracellular proteins. Bulk quantities are available for preclinical development.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 312531-87-6
Cat. No. B1268488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
CAS312531-87-6
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
InChIKeyORMOJZFLVSEQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid Overview


4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 312531-87-6) is a heterocyclic compound featuring a benzoic acid core linked to a 3,5-dimethyl-1H-pyrazole moiety via a methylene bridge . With a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol, this compound is a representative member of the pyrazolylmethyl benzoic acid class . Its structural elements—a carboxylic acid, a methylene spacer, and a methyl-substituted pyrazole—position it as a versatile scaffold in medicinal chemistry for generating bioactive molecules and in materials science as a ligand precursor .

Distinguishing 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid from Analogs


The presence and precise positioning of the 3,5-dimethyl groups on the pyrazole ring in 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid impart distinct physicochemical properties that critically influence its performance in research applications . Compared to the unsubstituted analog 4-(1H-pyrazol-1-ylmethyl)benzoic acid (MW 202.21), the dimethyl substitution increases molecular weight and lipophilicity, which can enhance membrane permeability and target binding in biological assays . Furthermore, the N1-linked methylene bridge distinguishes it from the N4-linked regioisomer 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid, altering its electronic distribution and coordination chemistry . Substituting with any of these analogs without empirical validation may lead to divergent outcomes in synthetic yields, assay results, or material properties, underscoring the need for this specific compound in precise, reproducible research.

Evidence Guide: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid


Lipophilicity and Steric Bulk vs. Unsubstituted Analog

The 3,5-dimethyl substitution on the pyrazole ring significantly increases the molecular weight and hydrophobicity of this compound relative to its unsubstituted analog, 4-(1H-pyrazol-1-ylmethyl)benzoic acid . This class-level inference suggests improved passive membrane permeability and target engagement in cell-based assays, which is critical for medicinal chemistry optimization .

Lipophilicity Molecular Weight Structure-Activity Relationship

Coordination Geometry vs. N4-Linked Regioisomer

As an N1-linked pyrazole derivative, this compound offers a different spatial orientation and electronic environment for metal coordination compared to the N4-linked regioisomer 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid (CAS 461665-65-6) . The methylene spacer at the 1-position projects the carboxylic acid handle in a distinct geometry, which can influence the topology of metal-organic frameworks (MOFs) or the reactivity of organometallic catalysts .

Coordination Chemistry Regioisomerism Ligand Design

Methyl Shielding for Metabolic Stability

The 3,5-dimethyl groups on the pyrazole ring may confer increased metabolic stability relative to the unsubstituted analog by sterically shielding the heterocyclic core from oxidative enzymes . While direct comparative microsomal stability data for this specific compound are absent in the public domain, class-level knowledge from pyrazole medicinal chemistry indicates that methyl substitution typically reduces CYP-mediated oxidation [1].

Metabolic Stability Cytochrome P450 Medicinal Chemistry

Applications of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid


Lipophilicity-Driven Medicinal Chemistry Scaffold

Use this compound as a core scaffold when designing novel bioactive molecules where increased lipophilicity (predicted LogP ~2.1 vs. ~1.3 for the unsubstituted analog) is desired to improve membrane permeability or target engagement . Its molecular weight (230.26 g/mol) positions it within a favorable range for lead-like properties, making it an ideal starting point for structure-activity relationship (SAR) studies targeting intracellular proteins .

MOF and Coordination Polymer Ligand Precursor

Employ this N1-linked pyrazole-benzoic acid as a ditopic ligand for constructing metal-organic frameworks (MOFs) with specific topologies. Its distinct methylene bridge and carboxylic acid donor geometry, which differs from N4-linked regioisomers, can direct the formation of unique coordination networks, potentially leading to materials with tailored porosity or catalytic activity .

Building Block for Metabolically Stable Probes

Integrate this compound into chemical probes intended for cellular or in vivo studies where enhanced metabolic stability is a key requirement. The 3,5-dimethyl substitution on the pyrazole ring is expected to provide steric shielding against oxidative metabolism (class-level inference), potentially leading to prolonged half-life and more robust experimental readouts .

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